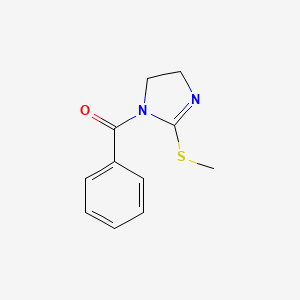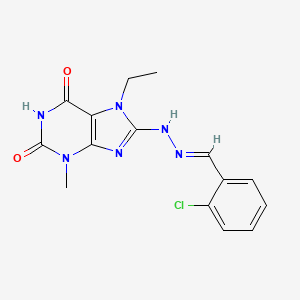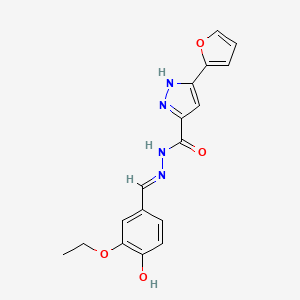![molecular formula C19H21NO B3406366 (2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide CAS No. 307539-57-7](/img/structure/B3406366.png)
(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide
Descripción general
Descripción
(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide, also known as MPPE, is a synthetic compound that has been studied for its potential use in scientific research.
Mecanismo De Acción
(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide acts as a competitive inhibitor of PKC epsilon by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, leading to a decrease in cellular signaling pathways that are regulated by PKC epsilon.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, this compound has been shown to have potential therapeutic effects in cardiovascular disease by reducing inflammation and oxidative stress. This compound has also been studied for its potential use in neurological disorders, as PKC epsilon has been implicated in the development of Alzheimer's disease and other neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide in lab experiments is its selectivity for PKC epsilon. This allows for more specific targeting of cellular processes regulated by this enzyme. However, one limitation is that this compound may not be effective in all cell types or disease models, as the role of PKC epsilon can vary depending on the context.
Direcciones Futuras
For (2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide research include further studies to elucidate the specific cellular processes regulated by PKC epsilon that are affected by this compound. In addition, studies to identify potential biomarkers for response to this compound treatment in cancer and cardiovascular disease are needed. Finally, studies to identify potential side effects of this compound treatment in vivo are necessary before clinical trials can be conducted.
Aplicaciones Científicas De Investigación
(2E)-N-[2-methyl-6-(propan-2-yl)phenyl]-3-phenylprop-2-enamide has been primarily studied for its potential use as a selective inhibitor of the protein kinase C (PKC) epsilon isoform. PKC epsilon is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC epsilon has been shown to have potential therapeutic effects in cancer, cardiovascular disease, and neurological disorders.
Propiedades
IUPAC Name |
(E)-N-(2-methyl-6-propan-2-ylphenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14(2)17-11-7-8-15(3)19(17)20-18(21)13-12-16-9-5-4-6-10-16/h4-14H,1-3H3,(H,20,21)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZANJQRNDPTRA-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B3406294.png)

![Propan-2-yl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3406308.png)
![3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide](/img/structure/B3406321.png)



![(E)-2-(benzylamino)-3-(((4-chlorophenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3406341.png)

![3-[(2,4-Dinitrophenyl)amino]propan-1-ol](/img/structure/B3406350.png)

![(2E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B3406357.png)
